molecular formula C7H12ClNO2 B11817993 methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Cat. No.: B11817993
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-GAJRHLONSA-N
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Description

Methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S,5S)-3-azabicyclo[31One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, which forms the bicyclic structure . This method is efficient and allows for various derivatizations to access new chemical spaces.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom within the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the nitrogen atom within the bicyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6+;/m1./s1

InChI Key

WYQMWVWFYJQAIB-GAJRHLONSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]2CN1.Cl

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl

Origin of Product

United States

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